I-BOP

GPCR Thromboxane Receptor Species Selectivity

I-BOP ([1S-[1α,2α(Z),3β(1E,3S*),4α]]-7-[3-[3-hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-yl]5-heptenoic acid) is a synthetic, stable thromboxane A2 (TXA2) mimetic and potent agonist of the thromboxane/prostaglandin endoperoxide (TP) receptor, a class A G protein-coupled receptor (GPCR). It is extensively used as both a functional agonist in cellular assays and as a radioligand ([125I]BOP) in receptor binding studies to characterize TP receptor pharmacology, with an EC50 of 0.34 nM for the human TBXA2R receptor.

Molecular Formula C23H29IO5
Molecular Weight 512.4 g/mol
Cat. No. B166311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-BOP
Synonyms7-(3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5'-heptenoic acid
7-(3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid
I-BOP
IBOP cpd
Molecular FormulaC23H29IO5
Molecular Weight512.4 g/mol
Structural Identifiers
SMILESC1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O
InChIInChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1
InChIKeyUYFMSCHBODMWON-HBHIRWTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





I-BOP: A High-Affinity Thromboxane A2 Receptor (TP) Agonist Radioligand for GPCR Pharmacology


I-BOP ([1S-[1α,2α(Z),3β(1E,3S*),4α]]-7-[3-[3-hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-yl]5-heptenoic acid) is a synthetic, stable thromboxane A2 (TXA2) mimetic and potent agonist of the thromboxane/prostaglandin endoperoxide (TP) receptor, a class A G protein-coupled receptor (GPCR) [1]. It is extensively used as both a functional agonist in cellular assays and as a radioligand ([125I]BOP) in receptor binding studies to characterize TP receptor pharmacology, with an EC50 of 0.34 nM for the human TBXA2R receptor [2]. Its high affinity, particularly for rodent TP receptors, makes it a critical tool compound for differentiating species-specific receptor pharmacology and for structural biology studies of GPCR activation mechanisms [3].

Why I-BOP Cannot Be Substituted with Other Thromboxane Mimetics in Critical Assays


Thromboxane A2 receptor (TP) pharmacology is highly dependent on the specific agonist used, as subtle differences in ligand structure can lead to divergent binding affinities, species-specific effects, and activation mechanisms [1]. Generic substitution of I-BOP with another TP agonist like U46619 can lead to significant misinterpretation of experimental results. For instance, I-BOP exhibits a remarkable ~10-fold higher affinity for the rat TP receptor (Kd ≈ 0.5 nM) compared to the human receptor (Kd ≈ 4.4 nM), whereas U46619 shows equivalent affinity across species [2]. Furthermore, in functional assays, I-BOP is over 180-fold more potent than U46619 in inhibiting ANP-stimulated cGMP accumulation in rat mesangial cells [3]. These quantifiable differences demonstrate that results obtained with I-BOP are not directly transferable to or from other TP agonists, necessitating its specific use for accurate and reproducible research outcomes.

I-BOP Product Differentiation: Quantified Evidence vs. Key Comparators


Species-Specific Affinity Differentiation: I-BOP vs. Rat and Human TP Receptors

I-BOP demonstrates a pronounced, quantifiable species selectivity for the rat thromboxane A2 (TP) receptor over the human ortholog, a key differentiator not observed with the commonly used agonist U46619 [1]. In direct radioligand binding studies using [125I]BOP, the rat TP receptor exhibits approximately a ten-fold higher affinity (Kd ≈ 0.5 nM) compared to the human TP receptor (Kd ≈ 4.4 nM) [1]. Crucially, this species-specific affinity difference is unique to I-BOP, as the binding affinities of U46619 for rat and human TP sites were found to be equivalent [1].

GPCR Thromboxane Receptor Species Selectivity

Functional Potency in Cellular Signaling: I-BOP vs. U46619 and ONO-11113

In functional assays measuring inhibition of atrial natriuretic peptide (ANP)-stimulated cGMP accumulation in rat mesangial cells, I-BOP demonstrates significantly higher potency compared to other TP agonists [1]. The rank order of agonist potency was I-BOP (IC50 = 0.43 nM) > ONO-11113 (6.7 nM) > U-46619 (80 nM) [1]. This positions I-BOP as over 186-fold more potent than U46619 and 15-fold more potent than ONO-11113 in this specific functional context.

Functional Assay cGMP Potency

Structural Definition of Receptor Interaction: I-BOP vs. U46619 at the Molecular Level

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the high-resolution structures of the human TP receptor in complex with both I-BOP and U46619 [1]. These structures, deposited in the Protein Data Bank (PDB), provide atomic-level details of ligand-receptor interactions [1]. While both are agonists, the structural data reveals subtle but important differences in their binding poses and the resulting receptor conformations, providing a mechanistic basis for their distinct pharmacological profiles [1]. The availability of a specific I-BOP:TP receptor structure (PDB: 9GGG) enables rational drug design and computational modeling that is not possible with less well-characterized agonists.

Structural Biology Cryo-EM GPCR

Optimized Applications for I-BOP Based on Quantitative Performance Data


Rodent Model Studies of Thromboxane-Mediated Pathologies

Given its ~10-fold higher affinity for the rat TP receptor compared to the human receptor, I-BOP is the agonist of choice for preclinical studies using rodent models of cardiovascular disease, such as thrombosis, hypertension, and restenosis [1]. Using a different TP agonist like U46619, which lacks this species selectivity, could lead to under-dosing or misinterpretation of the role of TP signaling in rodent pathophysiology.

High-Sensitivity Receptor Binding Assays (Radioligand Binding)

The picomolar affinity of [125I]BOP for the rat TP receptor (Kd ≈ 0.5 nM) makes it an exceptionally sensitive radioligand for characterizing TP receptor density and affinity in tissues with low receptor expression [1]. Its use is superior to agonists with lower affinity, enabling more robust signal-to-noise ratios and more accurate pharmacological parameters (Bmax, Kd) in binding assays.

Structure-Based Drug Discovery for TP Receptor Modulators

The high-resolution cryo-EM structure of the TP receptor bound to I-BOP (PDB: 9GGG) provides a validated template for rational drug design, including virtual screening, molecular docking, and understanding the structural basis of agonist efficacy and species selectivity [2]. This structural data is invaluable for medicinal chemistry efforts aimed at developing novel TP antagonists or biased agonists.

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